![molecular formula C11H9N3O3 B15216006 (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce oxides or other higher oxidation state compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structural features allow it to interact with various biological molecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-one: A precursor in the synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one.
2-nitrobenzaldehyde: Another precursor used in the synthesis.
Allylamine: An organic compound with similar reactivity but different structural features.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazolone ring with a nitrophenyl group
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H9N3O3/c1-7-9(11(15)13-12-7)6-8-4-2-3-5-10(8)14(16)17/h2-6H,1H3,(H,13,15)/b9-6+ |
InChI Key |
PXXXLRCRODHUNU-RMKNXTFCSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


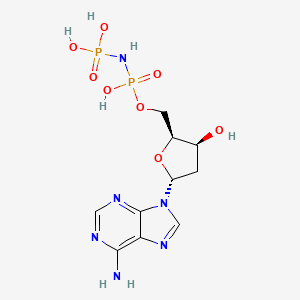
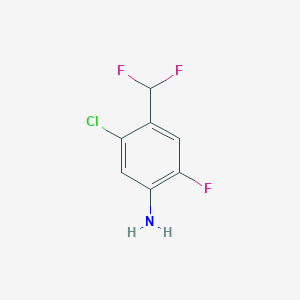
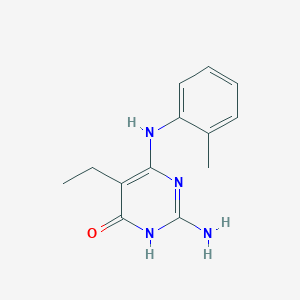
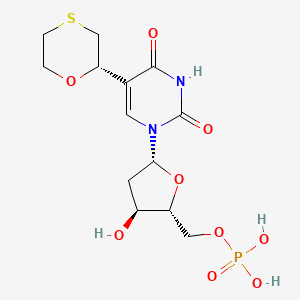
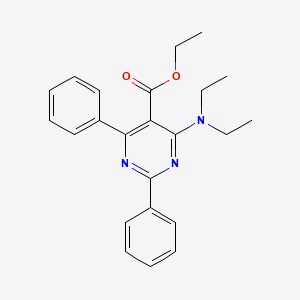
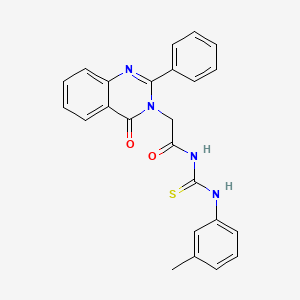
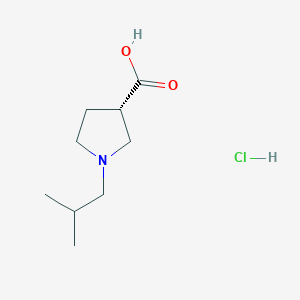
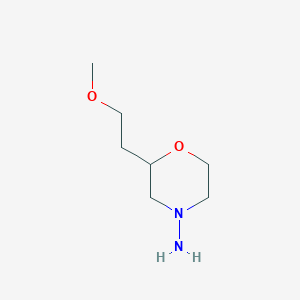
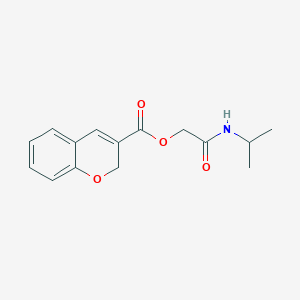

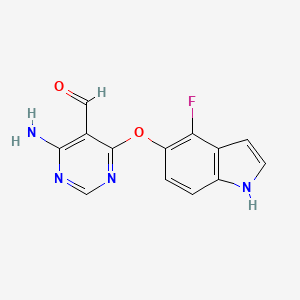
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)

